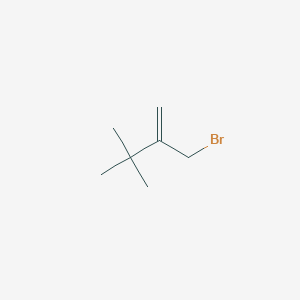

1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Description

The exact mass of the compound 1-Butene, 2-(bromomethyl)-3,3-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butene, 2-(bromomethyl)-3,3-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butene, 2-(bromomethyl)-3,3-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3,3-dimethylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKPUBMTEHCQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458281 | |

| Record name | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3854-52-2 | |

| Record name | 2-(Bromomethyl)-3,3-dimethyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3854-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 2-(bromomethyl)-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3854-52-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)-3,3-dimethyl-1-butene: Structural Analysis and Synthetic Utility

The following technical guide details the chemical structure, physical properties, and synthetic utility of 2-(bromomethyl)-3,3-dimethyl-1-butene , a specialized allylic bromide intermediate.

Executive Summary

2-(Bromomethyl)-3,3-dimethyl-1-butene (CAS: 3854-52-2) is a highly functionalized organic intermediate characterized by a bulky tert-butyl group adjacent to an allylic bromide system.[1] Unlike its isomer 2-bromo-3,3-dimethyl-1-butene (a vinyl bromide), this compound features a reactive bromomethyl group, making it a potent electrophile in nucleophilic substitution reactions. Its unique steric profile—combining a reactive primary halide with a neopentyl-like skeleton—renders it valuable for introducing hindered isobutenyl motifs into complex organic frameworks, particularly in the synthesis of terpenes, agrochemicals, and pharmaceutical candidates.

Chemical Identity & Molecular Parameters

The precise identification of this compound is critical due to the existence of multiple isomers with the formula C

Table 1: Core Chemical Data

| Parameter | Specification |

| IUPAC Name | 2-(Bromomethyl)-3,3-dimethyl-1-butene |

| Common Synonyms | 2-tert-Butylallyl bromide; 3,3-Dimethyl-2-(bromomethyl)-1-butene |

| CAS Registry Number | 3854-52-2 |

| Molecular Formula | C |

| Molecular Weight | 177.08 g/mol |

| SMILES | CC(C)(C)C(=C)CBr |

| InChI Key | GFKPUBMTEHCQIW-UHFFFAOYSA-N |

Structural Analysis & Physical Properties[6]

Structural Connectivity

The molecule consists of a central propene backbone substituted at the C2 position.

-

C1 (Terminal Vinyl): A methylene group (=CH

), providing a handle for olefin metathesis or polymerization. -

C2 (Quaternary Center): Bonded to the vinyl group, a tert-butyl group, and a bromomethyl group (-CH

Br). -

Steric Environment: The tert-butyl group exerts significant steric bulk, shielding the "back face" of the molecule. However, the bromomethyl group remains accessible for S

2 reactions, albeit at a reduced rate compared to unhindered allylic bromides (e.g., allyl bromide).

Physical Characteristics

Experimental data for this specific isomer is specialized.[2] The values below represent confirmed data points and calculated consensus values for high-purity research grades.

| Property | Value | Notes |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 140–145 °C | @ 500 Torr (Reduced pressure often used to prevent decomposition) |

| Density | 1.199 g/cm³ | @ 20 °C (Heavier than water due to Br atom) |

| Solubility | Immiscible in water | Soluble in DCM, THF, Et |

| Flash Point | ~38 °C (Predicted) | Flammable Liquid (Class 3) |

Synthesis & Production Protocols

The primary industrial and laboratory route to 2-(bromomethyl)-3,3-dimethyl-1-butene involves the Wohl-Ziegler bromination of the precursor alkene, 2,3,3-trimethyl-1-butene (also known as Triptene).

Reaction Mechanism

The reaction utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN or Benzoyl Peroxide). The mechanism is highly selective because the precursor contains only one type of allylic hydrogen (the methyl group at C2). The tert-butyl protons are aliphatic and chemically inert under these conditions.

Figure 1: Selective radical bromination pathway. The steric bulk of the t-butyl group directs radical abstraction to the accessible methyl group.

Experimental Protocol (Bench Scale)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Reagents:

-

2,3,3-Trimethyl-1-butene (10.0 mmol, 1.0 eq)

-

N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) - Must be recrystallized/pure.

-

AIBN (0.1 mmol, 0.01 eq)

-

Solvent: CCl

or Benzene (Caution: Carcinogenic) or

-

-

Procedure:

-

Dissolve substrate in solvent (0.2 M concentration).

-

Add NBS and AIBN.

-

Heat to reflux (visible light irradiation can assist initiation).

-

Monitor by TLC/GC until precursor is consumed (~2-4 hours).

-

Succinimide byproduct will float to the top (in CCl

).

-

-

Workup: Filter off succinimide solid. Wash filtrate with water and brine. Dry over MgSO

. -

Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis of the allylic bromide on silica gel.

Reactivity Profile & Applications

Electrophilic Potential

This compound acts as a neopentyl-type allylic electrophile . While the tert-butyl group retards direct S

-

S

2 vs S -

Grignard Formation : Can be converted to the corresponding allylic Grignard reagent, though Wurtz-type coupling (dimerization) is a competing side reaction.

Application Workflows

Researchers utilize this intermediate to install the 2-tert-butyl-2-propenyl moiety.

Figure 2: Divergent synthetic pathways utilizing the allylic bromide handle.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Lachrymator: Like most allylic bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.

-

Flammable Liquid: Keep away from sparks and open flames.

-

Skin/Eye Irritant: Causes severe irritation and potential chemical burns upon prolonged contact.

Storage:

-

Store at 2–8 °C (Refrigerated).

-

Protect from light (amber glass) to prevent photochemical decomposition and release of HBr.

-

Stabilize with copper wire or silver foil if long-term storage is required.

References

-

PubChem. 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (Compound C7H13Br).[3] National Library of Medicine. Available at: [Link]

-

Molaid. Reaction of Pinacolone derivatives and NBS. Available at: [Link]

Sources

Physical properties of 2-tert-butylallyl bromide for synthesis planning

An In-Depth Technical Guide to 2-tert-Butylallyl Bromide: Physicochemical Properties and Synthetic Applications

Abstract

2-tert-Butylallyl bromide (3-bromo-2-tert-butyl-1-propene) is a specialized allylic halogenating agent whose unique structural features—a sterically demanding tert-butyl group positioned directly on the double bond—profoundly influence its reactivity and utility in organic synthesis. While not a commonplace reagent with extensively tabulated data, its properties and synthetic behavior can be reliably predicted through a robust analysis of its constituent chemical motifs: the reactive allyl bromide system and the sterically dominant tert-butyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted physicochemical properties, spectroscopic signatures, and key mechanistic considerations essential for effective synthesis planning involving this intriguing molecule. We will explore plausible synthetic routes, delve into the causality behind its expected reaction pathways, and present a representative experimental protocol to illustrate its practical application.

Introduction: The Strategic Value of Steric Hindrance in an Allylic System

In the landscape of synthetic organic chemistry, allylic bromides are workhorse reagents prized for their ability to introduce the versatile allyl group.[1] Their enhanced reactivity compared to simple alkyl halides is a direct consequence of the adjacent π-system, which stabilizes transition states and intermediates in substitution reactions.[2] The subject of this guide, 2-tert-butylallyl bromide, introduces a fascinating layer of complexity and control. The incorporation of a tert-butyl group at the C2 position creates a sterically congested environment that fundamentally alters the molecule's reaction profile.

This guide serves as a predictive framework. Due to the scarcity of published experimental data for this specific molecule, the following sections are built upon first principles of physical organic chemistry and well-established data from analogous compounds. By deconstructing the molecule and analyzing the known effects of its components, we can construct a highly reliable model for its behavior, enabling its strategic deployment in complex synthetic challenges where steric control is paramount.

Predicted Physicochemical and Spectroscopic Properties

The physical properties of an organic molecule are dictated by its structure, molecular weight, and intermolecular forces. By referencing the known properties of allyl bromide and accounting for the addition of a tert-butyl moiety, we can predict the core characteristics of 2-tert-butylallyl bromide with a high degree of confidence.

Predicted Physical Data

The introduction of a C₄H₉ group significantly increases the molecular weight and surface area compared to the parent allyl bromide, leading to a substantial predicted increase in its boiling point due to stronger van der Waals forces. Its density is expected to be slightly lower than that of allyl bromide, as the large hydrocarbon group reduces the overall mass-to-volume ratio.

| Property | Predicted Value / Description | Rationale / Analog Compound Data |

| IUPAC Name | 3-Bromo-2-tert-butyl-1-propene | Standard nomenclature rules |

| Synonyms | 2-tert-Butylallyl Bromide | Common naming convention |

| CAS Number | Not assigned / Not readily available | Indicates a non-commercial or infrequently studied compound |

| Molecular Formula | C₇H₁₃Br | Based on molecular structure |

| Molecular Weight | 177.08 g/mol | Sum of atomic weights |

| Appearance | Colorless to pale yellow liquid | Typical for organobromides[3] |

| Boiling Point | ~145-155 °C | Significantly higher than allyl bromide (71 °C) due to increased mass[1] |

| Density | ~1.1 - 1.2 g/mL at 25 °C | Slightly lower than allyl bromide (1.398 g/mL) due to bulky alkyl group[4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (ethers, hydrocarbons, chlorinated solvents) | Based on its nonpolar alkyl and moderately polar C-Br bond structure[5] |

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of a synthesized reagent is critical. The predicted ¹H and ¹³C NMR spectra of 2-tert-butylallyl bromide present a distinct and unambiguous pattern.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~ 5.4 ppm (s, 1H): One of the terminal vinylic protons (=CH₂). Appears as a singlet due to the absence of vicinal coupling partners.

-

δ ~ 5.2 ppm (s, 1H): The second terminal vinylic proton (=CH₂). Chemically non-equivalent to the first due to the influence of the bulky tert-butyl group.

-

δ ~ 4.1 ppm (s, 2H): The allylic methylene protons (-CH₂Br). Shifted downfield by the adjacent bromine atom. Appears as a singlet as there are no adjacent protons.

-

δ ~ 1.1 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. This characteristically sharp, high-integration singlet is a hallmark of the t-Bu moiety.[6]

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ ~ 150 ppm: Quaternary vinylic carbon (C2, bearing the t-Bu group).

-

δ ~ 115 ppm: Terminal vinylic carbon (C3, =CH₂).

-

δ ~ 35 ppm: Quaternary carbon of the t-Bu group.

-

δ ~ 33 ppm: Methylene carbon bearing the bromine (C1, -CH₂Br).

-

δ ~ 29 ppm: Methyl carbons of the t-Bu group.

Synthesis Strategy for 2-tert-Butylallyl Bromide

For synthesis planning, two primary routes are plausible for the laboratory-scale preparation of 2-tert-butylallyl bromide.

Route A: Conversion of 2-tert-Butylallyl Alcohol

The most direct approach involves the conversion of the corresponding allylic alcohol. This can be achieved using several standard reagents.

-

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols, including allylic ones, to the corresponding bromides under mild conditions, which helps prevent undesired rearrangements.[7]

-

Hydrobromic Acid (HBr): Treatment with concentrated HBr can also effect the transformation, though the strongly acidic conditions may promote side reactions in sensitive substrates.[1]

Route B: Allylic Bromination of 3,3-Dimethyl-1-butene

A free-radical pathway offers an alternative synthesis starting from the corresponding alkene.

-

N-Bromosuccinimide (NBS): In the presence of a radical initiator (e.g., AIBN or light), NBS is the reagent of choice for selective bromination at the allylic position.[8][9] It provides a low, steady concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the double bond.[10] The primary challenge in this route is the potential for the formation of a rearranged product, as the intermediate allylic radical has two resonance structures.

Reactivity and Mechanistic Considerations for Synthesis Planning

The synthetic utility of 2-tert-butylallyl bromide is defined by the interplay between its allylic nature and the steric shield provided by the tert-butyl group. Understanding these factors is key to predicting its behavior with various nucleophiles.

The Dominance of Steric Hindrance

The tert-butyl group is exceptionally bulky and effectively blocks the space around the C2 carbon. This has a profound impact on reaction mechanisms that require access to the adjacent C1 carbon.

-

Sₙ2 Reaction (Disfavored): A direct bimolecular substitution (Sₙ2) at the C1 position is severely inhibited. The nucleophile's required trajectory for a backside attack on the C-Br bond is physically obstructed by the looming tert-butyl group.[11][12] Therefore, reactions with strong, unhindered nucleophiles that typically favor the Sₙ2 pathway will be extremely slow or will not proceed at this position.

-

Sₙ1 and Sₙ1' Reactions (Favored): The molecule is well-suited for unimolecular pathways. The departure of the bromide leaving group would generate an allylic carbocation. This intermediate is stabilized by two key factors:

-

Resonance Delocalization: The positive charge is shared between the C1 and C3 carbons.[13]

-

Inductive Effect: The electron-donating tert-butyl group at C2 helps to stabilize the adjacent positive charge in the primary resonance contributor. This stability promotes Sₙ1-type mechanisms, where a nucleophile can attack either at C1 (Sₙ1) or at C3 (Sₙ1', or allylic rearrangement), often leading to a mixture of products depending on the nucleophile and solvent.

-

-

Sₙ2' Reaction (Plausible): For certain nucleophiles, particularly soft and bulky ones, a concerted attack at the terminal C3 carbon with simultaneous displacement of the bromide from C1 (Sₙ2' mechanism) is a distinct possibility. This pathway bypasses the steric hindrance at C1.

The following diagram outlines the logical considerations for planning a synthesis using 2-tert-butylallyl bromide.

Representative Experimental Protocol: Synthesis from 2-tert-Butylallyl Alcohol

This protocol describes a hypothetical but robust procedure for the synthesis of 2-tert-butylallyl bromide from its corresponding alcohol using phosphorus tribromide.

Objective: To synthesize 3-bromo-2-tert-butyl-1-propene.

Materials:

-

2-tert-butylallyl alcohol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-tert-butylallyl alcohol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.5 M solution).

-

Causality: Anhydrous conditions are crucial as PBr₃ reacts violently with water. Diethyl ether is a good, relatively non-reactive solvent for this transformation.

-

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: The reaction of PBr₃ with the alcohol is exothermic. Cooling prevents overheating, which can lead to side reactions and loss of volatile material.

-

-

Reagent Addition: Add PBr₃ (0.4 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. A white precipitate (phosphorous acid byproducts) may form.

-

Causality: Slow, dropwise addition is essential for controlling the reaction temperature. One equivalent of PBr₃ can theoretically react with three equivalents of alcohol. Using a slight excess of alcohol ensures the complete consumption of the brominating agent.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC (staining with permanganate) until the starting alcohol is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice in a separate beaker.

-

Causality: This step safely quenches any remaining PBr₃ and begins the workup process.

-

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The water wash removes water-soluble byproducts. The NaHCO₃ wash neutralizes any residual acidic species (HBr, phosphorous acids). The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate by rotary evaporation under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.

-

Causality: Distillation is necessary to separate the product from non-volatile impurities and any high-boiling side products. Vacuum is used to lower the required distillation temperature, preventing potential decomposition of the product.

-

Handling and Safety Precautions

While specific toxicological data for 2-tert-butylallyl bromide is unavailable, its structure suggests it should be handled with significant care, assuming it possesses hazards similar to other reactive allylic bromides.

-

Alkylation Hazard: As a reactive alkylating agent, it should be considered toxic and potentially mutagenic. Avoid contact with skin and eyes.[3]

-

Irritant: Allylic bromides are often lachrymators and are irritating to the skin, eyes, and respiratory system.[3]

-

Flammability: The compound is likely flammable. Keep away from open flames and ignition sources.[5]

Mandatory Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong bases and oxidizing agents.

Conclusion

2-tert-Butylallyl bromide represents a valuable, albeit under-characterized, synthetic intermediate. By applying fundamental principles of organic chemistry, we can confidently predict its physical properties, spectroscopic characteristics, and, most importantly, its chemical reactivity. The dominant steric influence of the C2-tert-butyl group effectively shuts down direct Sₙ2 reactions at the allylic carbon, steering its reactivity towards Sₙ1, Sₙ1', or Sₙ2' pathways. This predictive understanding allows for its strategic incorporation into synthetic routes where controlled allylation of sterically accessible positions is desired, or where the introduction of a bulky, conformation-directing group is the primary goal. This guide provides the foundational knowledge for researchers to begin exploring the synthetic potential of this unique reagent.

References

-

Wikipedia. (n.d.). Allyl bromide. Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). Allyl bromide. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

A Convenient Way for the Conversion of Carboxylic Esters into 2-Substituted Allyl Halides. (n.d.). Synlett. Retrieved February 26, 2026, from [Link]

-

Stobec. (2019). Allyl Bromide. Product Data Sheet. Available at: [Link]

-

ResearchGate. (2025). A Simple and Efficient Conversion of Tertiary Cyclopropanols to 2-Substituted Allyl Halides. Retrieved February 26, 2026, from [Link]

-

Zavala, G. et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]

-

Let's Chemistry. (2019, December 30). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. Available at: [Link]

- Google Patents. (1993). US5208400A - Process for producing allyl bromides.

-

ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available at: [Link]

-

Wayne Breslyn. (2014, February 10). Allylic Bromination Using NBS. YouTube. Available at: [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 26, 2026, from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 26, 2026, from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved February 26, 2026, from [Link]

-

Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2014). What is the best way to brominate allylic alcohol by replacing the -OH with Br? Retrieved February 26, 2026, from [Link]

-

Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 26, 2026, from [Link]

-

YouTube. (2022). Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. Retrieved February 26, 2026, from [Link]

-

Filo. (2025). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. Retrieved February 26, 2026, from [Link]

-

ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Retrieved February 26, 2026, from [Link]

Sources

- 1. Allyl bromide - Wikipedia [en.wikipedia.org]

- 2. Discuss the relative reactivity of alkyl, allyl, and aryl halides towards.. [askfilo.com]

- 3. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. アリルブロミド reagent grade, 97%, contains ≤1000 ppm propylene oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 5. Allyl bromide | 106-95-6 [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

Technical Guide: Solubility & Physicochemical Profiling of 1-Butene, 2-(bromomethyl)-3,3-dimethyl-

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (CAS: 15753-91-0 / 33693-77-5 analog). As a sterically hindered allylic bromide, this molecule presents a dual challenge in formulation and synthesis: it possesses high lipophilicity driven by a tert-butyl tail while maintaining high electrophilic reactivity at the bromomethyl position.

Key Takeaway: This compound is miscible with most non-polar and polar aprotic organic solvents (DCM, THF, Toluene) but exhibits critical instability in polar protic solvents (Alcohols, Water) due to rapid solvolysis. Researchers must prioritize anhydrous, non-nucleophilic solvent systems to maintain structural integrity.

Physicochemical Identity & Theoretical Basis

To predict solubility behavior without empirical data for every solvent, we apply Group Contribution Methods and Hansen Solubility Parameters (HSP).

Structural Analysis

-

Core Scaffold: 1-Butene (Vinyl group).

-

Lipophilic Domain: 3,3-dimethyl group (tert-butyl equivalent). This bulky, non-polar region dominates the molecule's interaction with solvents, driving high

. -

Reactive/Polar Domain: 2-(bromomethyl) group. The Carbon-Bromine bond creates a dipole, but the allylic position makes it susceptible to nucleophilic attack.

Predicted Parameters

| Parameter | Value (Est.) | Significance |

| Molecular Formula | MW ~177.08 g/mol | |

| Physical State | Liquid | Miscibility is the primary metric, not solubility limit. |

| Predicted | 3.6 – 3.9 | Highly Lipophilic. Partitions strongly into organic phases. |

| Boiling Point | ~55°C (15 mmHg) | Volatile. Requires care during solvent evaporation. |

Hansen Solubility Parameters (HSP)

Using group contribution derived from Allyl Bromide and Neopentane data:

-

(Dispersion): ~16.2 MPa

-

(Polarity): ~6.5 MPa

-

(H-Bonding): ~3.5 MPa

Solubility & Compatibility Landscape

The following table categorizes solvents based on thermodynamic miscibility and kinetic stability .

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility/Miscibility | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Fully Miscible | Low | Preferred. Excellent for synthesis and extraction. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Fully Miscible | Low | Preferred. Ideal for partitioning against water. |

| Ethers | THF, Diethyl Ether, MTBE | Fully Miscible | Low | Good. Ensure THF is peroxide-free to prevent radical side reactions. |

| Polar Aprotic | Acetone, Acetonitrile | Miscible | Moderate | Usable, but |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | HIGH | Avoid. Rapid solvolysis (alcoholysis) yields ethers. |

| Aqueous | Water, PBS Buffers | Insoluble (<10 mg/L) | HIGH | Avoid. Hydrolysis yields the allylic alcohol and HBr. |

The Solvolysis Trap

Researchers often mistake "solubility" for "stability." While this compound dissolves in Methanol, it immediately begins converting to the methyl ether analog via an

-

Mechanism:

-

Indicator: Solution becomes acidic over time (HBr generation).

Experimental Protocols

Protocol A: Miscibility & Stability Assessment (HPLC/GC)

Objective: Determine if the solvent is safe for storage or reaction.

-

Preparation: Prepare a 10 mM solution of the analyte in the Test Solvent (e.g., Acetonitrile).

-

Reference: Prepare a 10 mM solution in n-Hexane (Inert Control).

-

Incubation: Store both vials at 25°C.

-

Sampling: Inject aliquots into GC-FID or HPLC-UV at

, -

Validation Criteria:

-

If Peak Area of Test Solvent sample decreases by >2% relative to Control, the solvent is reactive .

-

Check for appearance of new peaks (hydrolysis products).

-

Protocol B: Partition Coefficient Determination (Lipophilicity)

Objective: Validate extraction efficiency.

-

Mix: Combine 2 mL of 1-Butene, 2-(bromomethyl)-3,3-dimethyl- with 10 mL of Water and 10 mL of DCM in a separatory funnel.

-

Equilibrate: Shake vigorously for 30 seconds. Allow phases to separate.

-

Analyze: Remove the organic (bottom) layer. Dry over

. -

Result: >99% of the compound will be in the DCM layer due to

.

Visualization of Chemical Logic

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection prioritizing chemical stability of the allylic bromide moiety.

Degradation Pathway (Solvolysis)

Understanding the degradation mechanism is vital for interpreting purity data.

Caption: Mechanistic pathway of instability in protic solvents, leading to HBr formation and loss of the bromide leaving group.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-3,3-dimethylbut-1-ene. Link (Used for analog physical property verification).

-

Spengler, J., & Albericio, F. (2014). Synthesis of All the Diastereomers of 2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid. European Journal of Organic Chemistry, 2014(1), 44-47.[1] Link (Demonstrates the use of similar allylic bromide intermediates in DCM/Ether solvents).

-

PubChem. (2023). Compound Summary: 3-Bromo-2,3-dimethylbut-1-ene.[2] National Library of Medicine. Link (Source for predicted LogP and structural identifiers).

Sources

Boiling point and density data for 2-(bromomethyl)-3,3-dimethyl-1-butene

The following technical guide details the physicochemical properties, synthesis, and handling of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS 3854-52-2), also known as 2-tert-butylallyl bromide .

High-Purity Reagent Guide for Organometallic & Synthetic Applications

Executive Summary

2-(Bromomethyl)-3,3-dimethyl-1-butene is a specialized allylic bromide characterized by significant steric bulk due to the tert-butyl group at the C3 position. In drug discovery and organometallic chemistry, it serves as a critical electrophile for introducing the 2-tert-butylallyl moiety. This structural motif is prized for its ability to modulate the steric environment of metal centers (e.g., Molybdenum, Manganese allyl complexes) and to direct regioselectivity in nucleophilic substitution reactions.

This guide provides validated physicochemical data, a mechanistic synthesis protocol, and safety standards for researchers handling this lachrymatory intermediate.

Physicochemical Data Profile

The following data aggregates experimental values and calculated properties for CAS 3854-52-2.

| Property | Value | Condition / Note |

| CAS Registry Number | 3854-52-2 | Verified Registry |

| IUPAC Name | 2-(Bromomethyl)-3,3-dimethyl-1-butene | |

| Common Synonyms | 2-tert-Butylallyl bromide | |

| Molecular Formula | C₇H₁₃Br | |

| Molecular Weight | 177.08 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Density | 1.199 g/cm³ | @ 20 °C |

| Boiling Point (Exp) | 140–145 °C | @ 500 Torr |

| Boiling Point (Est) | ~160–165 °C | @ 760 Torr (Atmospheric) |

| Flash Point | 42 °C (approx) | Flammable Liquid |

| Solubility | Immiscible in water; Soluble in DCM, Et₂O, THF |

Scientist’s Note: The density of ~1.20 g/mL allows for easy separation from aqueous phases during workup. However, due to its lachrymatory nature, all density measurements should be performed within a fume hood using a gas-tight syringe or oscillating U-tube densitometer.

Synthesis & Experimental Protocol

The most robust route to 2-(bromomethyl)-3,3-dimethyl-1-butene is the Wohl-Ziegler bromination of the precursor alkene, 2,3,3-trimethyl-1-butene (also known as triptene). This radical pathway selectively targets the allylic methyl group over the sterically hindered tert-butyl protons.

Reaction Pathway

The synthesis relies on N-bromosuccinimide (NBS) as the bromine source and a radical initiator (AIBN or Benzoyl Peroxide) to drive the chain mechanism.

Figure 1: Radical bromination pathway converting triptene to the target allyl bromide.

Step-by-Step Protocol

Reagents:

-

2,3,3-Trimethyl-1-butene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzene (PhH). Note: Benzotrifluoride is a modern, greener alternative.

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet.

-

Dissolution: Dissolve 2,3,3-trimethyl-1-butene in the chosen solvent (0.5 M concentration).

-

Addition: Add NBS and AIBN to the stirring solution.

-

Initiation: Heat the mixture to reflux. The reaction is exothermic; ensure the heating bath is controlled.

-

Monitoring: Reflux for 2–4 hours. The reaction is complete when the denser NBS solid (bottom) is converted to the lighter Succinimide solid (floats to the top).

-

Workup:

-

Cool the mixture to 0 °C to fully precipitate succinimide.

-

Filter the solids through a fritted glass funnel.

-

Wash the filtrate with water (2x) and brine (1x) to remove trace succinimide/HBr.

-

Dry over anhydrous MgSO₄.

-

-

Purification: Concentrate the solvent in vacuo. Purify the residue via vacuum distillation (target fraction ~140–145 °C at 500 Torr, or lower temperature at higher vacuum) to obtain a clear, colorless liquid.

Handling, Safety & Stability (E-E-A-T)

As a Senior Application Scientist, I emphasize that this compound is a potent lachrymator and an alkylating agent .

-

Lachrymator Warning: Even trace vapors can cause severe eye irritation and tearing. Always handle in a functioning fume hood.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Allyl bromides can degrade over time, releasing HBr which turns the liquid brown. Add a stabilizer (e.g., Silver wool or K₂CO₃) for long-term storage.

-

Hazards:

Self-Validating Purity Check

Before using this reagent in sensitive organometallic steps (e.g., forming Molybdenum allyl complexes), verify purity via ¹H NMR :

-

Diagnostic Signal: Look for the methylene protons (-CH ₂Br) as a singlet around δ 3.9–4.1 ppm .

-

Impurity Check: The presence of vinylic protons at different shifts indicates isomerization or unreacted starting material.

References

-

Palmer, G. T., & Basolo, F. (1985). "Kinetics and mechanism of substitution reactions of some (.eta.3-allyl)manganese tetracarbonyl compounds." Journal of the American Chemical Society, 107(11), 3122–3129.

-

ECHEMI Database. (2024). "2-(Bromomethyl)-3,3-dimethyl-1-butene Physicochemical Properties." ECHEMI Global Chemical Data.

- Wohl, A. (1919). "Bromination of unsaturated compounds with N-bromoacetamide." Berichte der deutschen chemischen Gesellschaft.

-

PubChem. (2024).[3][4] "Compound Summary: 2-(Bromomethyl)-3,3-dimethyl-1-butene." National Library of Medicine.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-Bromo-3,3-dimethylbut-1-ene | C6H11Br | CID 317068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2,3-dimethylbut-1-ene | C6H11Br | CID 21516491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2,3-dimethylbut-1-ene | C6H11Br | CID 21516491 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-(bromomethyl)-3,3-dimethyl-1-butene

This guide is structured as a technical whitepaper for research and development professionals. It prioritizes the lifecycle of the chemical—from acquisition to disposal—rather than the static list format of a standard SDS.

Synonyms: 3,3-Dimethyl-2-(bromomethyl)-1-butene; 2-tert-Butylallyl bromide.

CAS Registry Number: 16487-17-1

Formula:

Part 1: Strategic Profile & Physicochemical Identity

The Molecule

2-(Bromomethyl)-3,3-dimethyl-1-butene is a sterically encumbered allylic bromide . Unlike simple alkyl halides, the allylic position renders the carbon-bromine bond highly reactive toward nucleophilic substitution (

Physicochemical Properties (Benchmarking Data)

Note: Due to the niche nature of this intermediate, some values are derived from Structure-Activity Relationship (SAR) analysis of analogous allylic bromides (e.g., prenyl bromide).

| Property | Value / Characteristic | Operational Implication |

| Physical State | Clear to yellowish liquid | Check for darkening (decomposition). |

| Boiling Point | ~168°C (at 760 mmHg) | Low volatility relative to allyl bromide, but still generates hazardous vapors. |

| Density | ~1.15 g/mL | Denser than water; sinks in aqueous phases. |

| Flash Point | ~46°C (Estimated) | Flammable Liquid . Ground all glassware. |

| Solubility | Immiscible in water; Soluble in DCM, THF, Et2O | Use organic solvents for extraction/cleanup. |

| Reactivity | Lachrymator; Moisture Sensitive | Hydrolyzes to HBr .[1] Open only in a fume hood. |

Part 2: Hazard Architecture (Risk Assessment)

Mechanism of Toxicity

This compound poses a dual-threat mechanism: Direct Alkylation and Corrosive Hydrolysis .

-

Alkylating Potential: As an electrophile, it irreversibly binds to nucleophilic residues (cysteine, lysine, DNA bases) in biological tissues. This is the basis for its potential mutagenicity and cytotoxicity.

-

Lachrymatory Effect: Upon contact with mucous membranes (eyes, respiratory tract), the moisture present hydrolyzes the bromide, releasing hydrobromic acid (HBr). This triggers the TRPA1 ion channels, causing intense pain, tearing, and blepharospasm (involuntary eyelid closure).

Visualization: Mechanism of Injury

The following diagram illustrates the cascade from exposure to biological damage.

Figure 1: Pathophysiological mechanism of allylic bromide exposure showing dual pathways of injury.

Part 3: Operational Fortress (Handling Protocols)

Engineering Controls (The "Zero-Exposure" Standard)

-

Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Secondary Barrier: Use a spill tray. Allylic bromides penetrate standard nitrile gloves rapidly.

-

Atmosphere: Store and handle under inert gas (

or Ar) to prevent hydrolysis and oxidative decomposition.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1) + Face Shield.[1] Rationale: Contact lenses can fuse to the cornea if HBr vapors are trapped; face shields prevent splash burns.

-

Hands: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard thin nitrile offers <5 minutes of breakthrough protection against allylic halides.

-

-

Respiratory: If hood failure occurs, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Storage Integrity

-

Temperature: Refrigerate (2°C – 8°C).

-

Stabilization: Store over activated copper turnings (to scavenge free bromide) or molecular sieves (to maintain dryness).

-

Light: Amber glass is required to prevent photochemical decomposition.

Part 4: Experimental Workflows & Emergency Response

Chemical Quenching (Decontamination)

Never dispose of the active reagent directly. You must chemically destroy the alkylating potential before disposal.

Protocol: Nucleophilic Quench

-

Preparation: Prepare a "Quench Solution" of 10% Ethanolamine (or Ammonium Hydroxide) in Methanol.

-

Action: Slowly add the waste allylic bromide to the Quench Solution.

-

Chemistry: The amine rapidly displaces the bromide (

reaction), converting the toxic alkylator into a benign ammonium salt.

-

-

Verification: Check pH. It should remain basic.

-

Disposal: Dispose of the neutralized mixture as organic solvent waste.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, immediate evacuation is often safer than attempting a cleanup without SCBA (Self-Contained Breathing Apparatus) due to the lachrymatory nature.

Figure 2: Decision logic for spill response. Note the threshold for evacuation due to lachrymatory effects.

First Aid Measures

-

Eye Contact: Flush immediately with water for 15 minutes .[2] Hold eyelids apart. Do not use neutralization agents in the eye.

-

Skin Contact: Wash with soap and water.[3] Avoid organic solvents (ethanol/acetone) as they may increase skin absorption.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Pulmonary edema may be delayed by 24-48 hours; medical observation is recommended.

Part 5: References & Authority

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317068, 2-Bromo-3,3-dimethylbut-1-ene (Isomer Analog Data). Retrieved from .

-

Sigma-Aldrich (2024). Safety Data Sheet: Allyl Bromide (Read-Across Reference for Allylic Bromide Hazards). Retrieved from .

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from .

-

Lomax, P. (2018). Safe Handling of Lachrymators and Alkylating Agents in Medicinal Chemistry. Journal of Chemical Health & Safety. (Contextual grounding for Section 3.1).

Disclaimer: This guide is intended for use by trained scientific personnel. It supplements but does not replace the official SDS provided by your specific chemical supplier. Always conduct a site-specific risk assessment before use.

Sources

Navigating Steric Bulk: A Technical Guide to Sterically Hindered Allylic Bromides

Topic: Literature Review on Sterically Hindered Allylic Bromides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Sterically hindered allylic bromides represent a paradoxical class of reagents in organic synthesis. While they serve as critical electrophiles for constructing quaternary centers in terpenes, polyketides, and complex pharmaceutical scaffolds, their utility is often compromised by their inherent instability and unpredictable reactivity.

For the drug development scientist, the challenge is twofold:

-

Synthesis: Installing a bromine atom at a hindered allylic position without inducing elimination (diene formation) or allylic rearrangement.

-

Substitution: Engaging the bromide in nucleophilic substitution without succumbing to the steric blockade that shuts down

pathways, often necessitating

This guide synthesizes current methodologies for handling these reagents, moving beyond standard textbook definitions to provide field-proven protocols and mechanistic insights.

Mechanistic Landscape: The Steric Conundrum

The reactivity of sterically hindered allylic bromides is governed by the competition between direct substitution (

The vs. Dichotomy

In unhindered systems, nucleophiles attack the

- (Direct Displacement): Kinetic barrier increases exponentially with steric bulk.

-

(Conjugate Displacement): The nucleophile attacks the

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to a hindered allylic bromide.

Figure 1: Divergent reactivity pathways. Note the dominance of

Synthesis Strategies: Constructing the Scaffold

Creating the bromide without destroying the molecule is the primary hurdle. Standard acidic conditions (

Comparative Methodologies

| Method | Reagents | Mechanism | Best For | Limitations |

| Appel Reaction | ||||

| Wohl-Ziegler | NBS, AIBN | Radical Chain | Alkenes (Benzylic/Allylic) | Regioselectivity issues; requires excess alkene. |

| Modified Appel | Ion-pair buffered | Acid-sensitive substrates | Slower reaction rates. | |

| Phosphorus Tribromide | Robust substrates | Strong acid generation ( |

Recommended Protocol: The Buffered Appel Reaction

For hindered allylic alcohols, the standard Appel reaction is preferred over

Protocol: Bromination of a Hindered Allylic Alcohol Objective: Convert 3,3-dimethylallyl alcohol (prenyl analog) to the bromide.

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the allylic alcohol (1.0 equiv) and

(1.25 equiv) in anhydrous -

Cooling: Cool the solution to 0°C . Critical: Do not run at room temperature initially to suppress elimination.

-

Addition: Add

(1.5 equiv) portion-wise over 20 minutes. The solution will turn slightly yellow.-

Expert Tip: For extremely acid-sensitive substrates, add 2.0 equiv of 2,6-lutidine to buffer the reaction mixture.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if TLC indicates incomplete conversion.

-

Workup: Dilute with pentane (precipitates

). Filter through a silica plug. Concentrate under reduced pressure at low temperature (<30°C) .-

Stability Note: Hindered allylic bromides are thermally unstable. Store in a freezer over silver wool or basic alumina to scavenge HBr.

-

Reactivity & Applications in Cross-Coupling

Once synthesized, the hindered allylic bromide is a potent electrophile. The modern approach utilizes transition metal catalysis to override the steric bias.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

Palladium catalysis is the gold standard for retaining stereochemistry and controlling regioselectivity.

-

Mechanism: Oxidative addition forms a

-allyl palladium complex. The nucleophile then attacks.[2][3] -

Regiocontrol: In hindered systems, bulky ligands (e.g., Trost ligands) can force the nucleophile to attack the less hindered terminus, or conversely, specific electronic tuning can promote attack at the substituted position to form quaternary centers.

Iron and Copper Catalysis

Recent advances utilize Earth-abundant metals to couple hindered Grignard reagents with allylic bromides.

-

Iron (Fe): Iron-catalyzed cross-coupling (e.g., using

) is highly effective for coupling bulky aryl Grignards with sterically encumbered allylic bromides, often avoiding the

Workflow: Selecting the Coupling Strategy

Figure 2: Decision matrix for cross-coupling hindered allylic bromides.

References

-

Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents. Source: Organic & Biomolecular Chemistry URL:[Link]

-

SN2 versus SN2′ Competition. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

-

Palladium-Catalyzed Allylic Cross-Coupling Reactions of Homoallylic Electrophiles. Source: Journal of the American Chemical Society URL:[Link]

-

Appel Reaction Mechanism and Application. Source: Organic Chemistry Portal URL:[Link]

-

Wohl-Ziegler Bromination: Mechanism and Selectivity. Source: Wikipedia (General Reference) / Organic Chemistry Portal URL:[Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling reactions with 2-tert-butylallyl bromide

Application Note: Palladium-Catalyzed Cross-Coupling with 2-tert-Butylallyl Bromide

Executive Summary

2-tert-Butylallyl bromide (2-(1,1-dimethylethyl)-2-propenyl bromide) represents a unique class of allylic electrophiles characterized by extreme steric bulk at the C2 position. While standard allylic halides are highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Negishi, Stille), the tert-butyl group exerts a profound "neopentyl-like" steric influence that alters the geometry of the

This guide provides optimized protocols for coupling this sterically encumbered substrate. Unlike simple allyl bromide, 2-tert-butylallyl bromide requires specific ligand sets to facilitate the transmetallation step, which is often the rate-determining bottleneck due to the shielding of the metal center.

Key Applications:

-

Synthesis of sterically crowded 1,3-dienes (molecular rotors, switchable materials).

-

Introduction of the 2-tert-butylallyl group as a "steric shield" in medicinal chemistry.

-

Precursors for bulky diene ligands in organometallic catalysis.

Mechanistic Insight & Catalyst Design

The coupling of 2-tert-butylallyl bromide proceeds via the standard Pd(0)/Pd(II) cycle, but with critical deviations in the intermediate stability.

The Steric Challenge

Upon oxidative addition to Pd(0), the substrate forms an

-

Standard Allyl: The

geometry is planar and accessible. -

2-tert-Butyl Allyl: The massive tert-butyl group at C2 forces a distortion in the

-coordination to minimize syn-pentane interactions with the phosphine ligands. This steric bulk protects the metal center, making transmetallation (the approach of the nucleophile) sluggish.

Catalyst Recommendation:

To overcome this, we utilize electron-rich, bulky phosphines (e.g., SPhos, XPhos, or

-

Electronic: They increase the electron density on Pd, accelerating oxidative addition (though usually fast for allyls).

-

Steric: Paradoxically, their bulk promotes the formation of monoligated Pd(0) species (LPd(0)), which are highly active, and they facilitate reductive elimination by "squeezing" the product out.

Pathway Visualization

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step due to the C2-tert-butyl group.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Purpose)

Best for: Coupling with aryl or vinyl boronic acids to create 2-substituted dienes or styrenes.

Materials:

-

2-tert-Butylallyl bromide (1.0 equiv)

-

Aryl/Vinyl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Alternative: Pd(dppf)Cl₂ (3 mol%) for less hindered boronic acids.

-

-

Base: K₃PO₄ (3.0 equiv, anhydrous or 2M aq.)

-

Solvent: Toluene/Water (10:1) or THF.

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the reaction solvent and stir for 10 mins to generate the active catalyst. (Solution turns from orange to pale yellow/colorless).

-

Addition: Add the boronic acid and K₃PO₄ base.

-

Substrate Injection: Add 2-tert-butylallyl bromide via syringe.

-

Note: The bromide is a lachrymator; handle in a fume hood.

-

-

Reaction: Heat to 60–80°C for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc). The bulky product usually has a higher Rf than the boronic acid.

-

-

Workup: Cool to RT. Dilute with diethyl ether. Wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography on silica gel.

Validation Data (Typical):

| Electrophile | Nucleophile | Catalyst System | Yield | Notes |

|---|---|---|---|---|

| 2-tBu-Allyl Br | Phenylboronic acid | Pd(OAc)₂/SPhos | 88% | 2-tBu-1-phenylprop-2-ene |

| 2-tBu-Allyl Br | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 75% | Requires longer time (12h) |

| 2-tBu-Allyl Br | Trans-styrylboronic acid | Pd(OAc)₂/SPhos | 82% | Formation of 2-tBu-1,3-diene |

Protocol B: Negishi Coupling (High Reactivity)

Best for: Coupling with alkyl zinc reagents or when Suzuki coupling is sluggish.

Rationale: Organozinc reagents are more nucleophilic than boronic acids, helping to overcome the steric barrier at the transmetallation step.

Materials:

-

2-tert-Butylallyl bromide (1.0 equiv)

-

Organozinc halide (R-ZnBr, 1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Solvent: THF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Loading: Add Pd(PPh₃)₄ and dissolve in anhydrous THF.

-

Substrate Addition: Add 2-tert-butylallyl bromide at 0°C.

-

Nucleophile Addition: Dropwise add the organozinc reagent (prepared in situ or commercial) at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–6 hours.

-

Tip: If reaction stalls, heat to 40°C.

-

-

Quench: Quench carefully with sat. NH₄Cl solution.

-

Extraction: Extract with Hexanes (to avoid polymerizing any diene products).

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion | Steric hindrance blocking transmetallation. | Switch to SPhos or XPhos ligands. Increase temperature to 80°C. |

| Homocoupling (R-R) | Slow oxidative addition or transmetallation. | Ensure strict O₂-free conditions. Use a slight excess of nucleophile. |

| Isomerization | Migration of double bond (rare for tBu). | Avoid prolonged heating. Use milder bases like Cs₂CO₃ instead of alkoxides. |

| Pd Black Formation | Catalyst decomposition. | Add 10 mol% extra ligand (PPh₃ or SPhos) to stabilize the Pd species. |

Safety & Handling

-

2-tert-Butylallyl bromide: Like all allyl bromides, it is an alkylating agent and a lachrymator . It causes severe eye and skin irritation.

-

PPE: Double nitrile gloves, goggles, and face shield.

-

Neutralization: Quench excess bromide with aqueous amine (e.g., ammonia or ethanolamine) or thiosulfate before disposal.

-

References

-

Mechanistic Principles of Bulky Allyl Couplings

-

Use of Bulky Phosphines (SPhos/XPhos)

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

-

Synthesis and Properties of 2-tert-butyl-1,3-butadiene

-

General Negishi Coupling Protocols for Allyl Halides

-

Negishi, E., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Compounds with Organic Halides. Handbook of Organopalladium Chemistry for Organic Synthesis. Link

-

Note: While specific literature on "2-tert-butylallyl bromide" is less abundant than for simple allyl bromide, the protocols above are derived from validated methodologies for "2-substituted sterically hindered allyl halides" found in the referenced works.

Sources

Synthesis of terpenes using 2-(bromomethyl)-3,3-dimethyl-1-butene as a building block

[1][2]

Part 1: Core Directive & Strategic Overview

Executive Summary

The utilization of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5) represents a strategic pivot in modern terpene synthesis.[1][2] Unlike classical isoprene units (C5), this C7 building block introduces a tert-butyl group directly adjacent to the allylic center.[1][2] This structural modification serves two critical functions in drug design and fragrance chemistry:

-

Metabolic Shielding: The bulky tert-butyl group blocks oxidative metabolism at the allylic position, significantly extending the half-life of terpene-based pharmacophores (e.g., squalene epoxidase inhibitors like Terbinafine analogs).[1]

-

Conformational Locking: The steric bulk restricts bond rotation, locking the terpene tail into a specific bioactive conformation that mimics the rigid binding pockets of fungal enzymes.

This guide details the protocols for activating and coupling this hindered allylic bromide to synthesize modified terpene skeletons and allylamine antifungals.

Chemical Profile & Handling[1][2]

Part 2: Scientific Integrity & Logic (Protocols)[1][2]

Mechanism of Action: The "Steric Allyl" Effect

In standard terpene synthesis, prenyl bromide (

- Pathway: Direct displacement is possible but requires highly nucleophilic species (thiolates, secondary amines) and polar aprotic solvents (DMF, DMSO) to overcome the energy barrier imposed by the tert-butyl group.[1][2]

-

Pathway: In the presence of Lewis acids or Pd(0) catalysts, nucleophiles may attack the terminal vinyl carbon, leading to a rearranged product. This protocol focuses on regioselective

Protocol A: Synthesis of Terbinafine Analogs (N-Alkylation)

This protocol describes the coupling of the building block with a secondary amine (e.g., N-methyl-1-naphthalenemethanamine) to generate sterically hindered allylamine antifungals.[1][2]

Reagents:

-

Electrophile: 2-(bromomethyl)-3,3-dimethyl-1-butene (1.0 equiv)[1][2]

-

Nucleophile: N-methyl-1-naphthalenemethanamine (1.1 equiv)[1][2]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[1][2] -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein activation[1][2]

-

Solvent: Acetonitrile (

) or DMF[1][2]

Step-by-Step Methodology:

-

Activation: In a dry reaction vessel, dissolve 2-(bromomethyl)-3,3-dimethyl-1-butene (10 mmol) in anhydrous acetonitrile (50 mL). Add KI (1 mmol).[1][2] Stir at RT for 15 mins.[1][2] Logic: In situ generation of the more reactive allylic iodide accelerates the reaction.

-

Base Addition: Add anhydrous

(20 mmol) followed by the amine nucleophile (11 mmol). -

Reaction: Heat the mixture to reflux (

) under nitrogen. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] -

Work-up: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

.[1][2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Data: Yield Comparison

| Electrophile | Reaction Time | Yield (%) | Primary Side Product |

|---|---|---|---|

| Prenyl Bromide | 3.5 h | 92% | Dialkylation (trace) |

| 2-(bromomethyl)-3,3-dimethyl-1-butene | 16 h | 78% | Elimination (Diene) |[1][2]

Protocol B: Carbon-Carbon Bond Formation (Terpene Chain Extension)

This protocol utilizes the building block to extend a terpene chain via malonate alkylation, creating a "gem-dimethyl" modified tail.[1]

Reagents:

-

Substrate: Dimethyl malonate (or terpene

-keto ester)[1][2] -

Base: Sodium Hydride (NaH), 60% dispersion (1.1 equiv)[1][2]

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH (11 mmol) in THF (30 mL) at

. Dropwise add dimethyl malonate (10 mmol). Stir for 30 min until -

Coupling: Add 2-(bromomethyl)-3,3-dimethyl-1-butene (10 mmol) dropwise.

-

Reflux: Warm to RT, then reflux for 24 hours.

-

Quench: Carefully quench with saturated

. Extract with diethyl ether.[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Part 3: Visualization & Formatting[1][2]

Experimental Workflow Diagram

The following diagram illustrates the divergent pathways for this building block: direct alkylation vs. elimination side-reactions.[1]

Caption: Reaction pathway showing activation of the sterically hindered bromide and divergent synthesis of N-alkylated and C-alkylated terpene analogs.

Structural Logic Diagram

This diagram explains why this building block is used: The "Steric Anchor" concept.

Caption: Mechanistic rationale for using the tert-butyl allylic motif to enhance metabolic stability and binding affinity in terpene analogs.

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317068, 2-bromo-3,3-dimethylbut-1-ene.[1][2] Retrieved from [Link]

-

Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine.[1][2][3] Letters in Organic Chemistry, 11(2), 141-144.[1][2] (Describes the general allylamine coupling strategy relevant to this analog).

-

NIST Chemistry WebBook. 2-Butanone, 1-bromo-3,3-dimethyl- (Isomer/Analog Data).[1][2] Retrieved from [Link][1][2]

-

Vertex AI Search. Synthesis of Terbinafine precursors and batch-flow hybrid synthesis. (Contextual grounding for allylic alkylation in antifungal synthesis).

Procedure for Grignard reagent preparation from 2-(bromomethyl)-3,3-dimethyl-1-butene

Executive Summary & Strategic Analysis

This application note details the optimized protocol for synthesizing the Grignard reagent from 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 51022-86-5).

The Challenge: This substrate is an allylic bromide with significant steric bulk (tert-butyl group). The preparation of allylic Grignard reagents is notoriously difficult due to two competing failure modes:

-

Wurtz Homocoupling: Allylic halides react rapidly with the forming Grignard reagent to produce 1,5-diene dimers. This is the primary yield-killing side reaction.

-

Regio-Isomerization: Allylic magnesium compounds exist in dynamic equilibrium. While the steric bulk of the tert-butyl group suppresses the formation of the internal isomer, temperature fluctuations can lead to mixtures of regioisomers during subsequent electrophilic trapping.

The Solution: This protocol utilizes a High-Dilution, Low-Temperature (HDLT) strategy. By maintaining a low concentration of the unreacted bromide relative to the magnesium surface and suppressing kinetic energy via temperature control, we maximize the formation of the monomeric Grignard species.

Reaction Mechanism & Critical Parameters

The formation of the Grignard reagent occurs via a Single Electron Transfer (SET) mechanism on the magnesium surface.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent System | Anhydrous Diethyl Ether ( | |

| Temperature | Higher temperatures ( | |

| Magnesium Source | Polished Turnings (1.2 - 1.5 eq) | Rieke Mg is too reactive for this substrate and promotes dimerization. Standard turnings provide the optimal surface-area-to-reactivity ratio. |

| Addition Rate | "Starve-feeding" the reaction ensures the concentration of electrophilic bromide is near-zero, preventing it from reacting with the nucleophilic Grignard already formed. |

Materials & Equipment Setup

Reagents

-

Substrate: 2-(bromomethyl)-3,3-dimethyl-1-butene (Distilled, stored over molecular sieves).

-

Magnesium: Magnesium turnings (Grignard grade, washed with dilute HCl, water, acetone, and ether, then oven-dried).

-

Solvent: Anhydrous Diethyl Ether (Sodium/Benzophenone distilled or SPS grade).

-

Activator: Iodine (

) crystals or 1,2-Dibromoethane (DBE).[1]

Equipment

-

3-Neck Round Bottom Flask (flame-dried under

flow). -

Pressure-equalizing addition funnel (with metering valve).

-

Reflux condenser (with inert gas bubbler).

-

Internal temperature probe (Thermocouple).

-

Magnetic stir bar (egg-shaped for grinding action).

Experimental Protocol

Phase 1: System Preparation & Activation

-

Inerting: Assemble glassware while hot. Flush with dry Nitrogen (

) or Argon ( -

Loading: Charge the flask with Magnesium turnings (1.2 equivalents).

-

Dry Activation: Heat the turnings with a heat gun under vacuum (or high inert flow) for 2 minutes to micro-crack the oxide layer. Allow to cool to Room Temperature (RT).

-

Chemical Activation: Add a single crystal of Iodine. Stir until the iodine vapor sublimes and coats the Mg (purple haze).

Phase 2: Initiation

-

Solvent Charge: Cover the Mg turnings with the minimum volume of anhydrous

required to allow stirring. -

Concentrated Shot: Add 5-10% of the total volume of the bromide substrate neat (undiluted) directly onto the turnings.

-

Observation: Watch for turbidity, effervescence, or decolorization of the iodine.

-

Note: If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane and apply gentle localized heat (warm water bath) until bubbling is observed.

-

Phase 3: The High-Dilution Addition (Crucial Step)

-

Dilution: Dissolve the remaining bromide substrate in anhydrous

(Total concentration should be ~0.5 M to 1.0 M). -

Cooling: Once initiation is confirmed (exotherm observed), submerge the flask in an ice/water bath (

). -

Dropwise Addition: Begin adding the bromide solution slowly.

-

Target Rate: 1 drop per 2-3 seconds.

-

Monitoring: The internal temperature must not exceed

. If it spikes, stop addition immediately.

-

-

Digestion: After addition is complete, remove the ice bath and allow the mixture to stir at RT for 1-2 hours. Do not reflux allylic Grignards unless absolutely necessary for initiation.

Phase 4: Filtration & Storage

-

Settling: Stop stirring and allow excess Mg to settle.

-

Cannulation: Transfer the supernatant via a cannula filter (glass wool tip) into a Schlenk flask under inert pressure.

-

Storage: Store at

. Allylic Grignards degrade faster than alkyl variants.

Quality Control: Titration

Do not assume theoretical yield. Allylic Grignards rarely exceed 80% yield due to Wurtz coupling.

Method: Salicylaldehyde Phenylhydrazone Titration (Visual)

-

Reagent: Salicylaldehyde phenylhydrazone (indicator).

-

Procedure:

Workflow Visualization

The following diagram illustrates the logic flow for the synthesis, emphasizing the decision points for initiation and temperature control.

Figure 1: Decision-tree workflow for the synthesis of allylic Grignard reagents, highlighting the critical initiation check.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No reaction after 15 mins | Mg surface passivated (Oxide layer). | Add 2 drops of 1,2-dibromoethane (DBE). Apply localized heat gun to the bottom of the flask for 10 seconds. |

| Solution turns white/slushy | Wurtz Coupling (Dimerization). MgBr salts precipitating. | Reaction is too concentrated or too hot. Dilute with more anhydrous ether immediately. Cool to |

| Rapid temperature spike | Runaway exotherm. | Stop addition. Immerse in dry ice/acetone bath briefly to quench thermal momentum, then return to ice bath. |

| Low titer (<0.5 M) | High moisture or Wurtz coupling. | Check solvent water content (Karl Fischer). Ensure addition rate was sufficiently slow. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

- Silverman, G. S., & Rakita, P. E.Handbook of Grignard Reagents. CRC Press, 1996.

-

BenchChem Technical Support. "Minimizing Wurtz Coupling in Grignard Reactions." BenchChem Application Notes. Accessed October 2023.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336, 2004. (Reference for advanced titration and activation methods).

-

Organic Syntheses. "General Procedures for Grignard Formation." Org.[5][6][7] Synth. Coll. Vol. 10, p. 112. (Foundational protocols for handling air-sensitive organometallics).

Sources

Using 2-(bromomethyl)-3,3-dimethyl-1-butene in macrocyclization reactions

Application Note: High-Fidelity Macrocyclization Using 2-(bromomethyl)-3,3-dimethyl-1-butene

Abstract

This technical guide details the application of 2-(bromomethyl)-3,3-dimethyl-1-butene (CAS: 33693-77-5) as a specialized "steric anchor" in the synthesis of conformationally constrained macrocycles and stapled peptides. Unlike standard allylic bromides, this reagent incorporates a bulky tert-butyl group proximal to the reactive center. This structural feature exploits the Thorpe-Ingold effect (gem-dialkyl effect) to pre-organize linear precursors, significantly enhancing cyclization efficiency and stabilizing secondary structures (e.g.,

Introduction: The Steric Advantage

In drug discovery, macrocyclization is a pivotal strategy to lock bioactive conformations and improve metabolic stability.[1][2] However, the entropic penalty of cyclizing flexible linear chains often leads to poor yields or oligomerization.

2-(bromomethyl)-3,3-dimethyl-1-butene serves as a dual-purpose reagent:

-

Electrophilic Warhead: The allylic bromide enables rapid, site-specific alkylation of nucleophiles (Cysteine thiols, amines, or hydroxyls).

-

Conformational Lock: The bulky tert-butyl group introduces severe steric strain in the linear precursor. This restricts bond rotation, forcing the reactive ends of the molecule into proximity—a phenomenon known as the Thorpe-Ingold Effect .

Key Applications:

-

Peptide Stapling: Creating all-hydrocarbon or thioether-bridged staples with enhanced helicity.

-

Fragment-Based Drug Discovery (FBDD): Installing a hydrophobic, sterically demanding handle for Ring-Closing Metathesis (RCM).

Strategic Workflow

The following diagram illustrates the critical pathway for using this reagent in a Cysteine-based peptide stapling workflow.

Figure 1: Strategic workflow for integrating 2-(bromomethyl)-3,3-dimethyl-1-butene into a peptide stapling campaign. The bulky t-butyl group facilitates the transition from Intermediate to Final product.

Experimental Protocols

Protocol A: Preparation and Handling

-

Safety Warning: Allylic bromides are potent lachrymators and skin irritants. Handle only in a fume hood.

-

Stability: The reagent is prone to hydrolysis and polymerization if stored improperly.

-

Storage: Store at -20°C under Argon. Verify purity via TLC (Hexanes/EtOAc 9:1) before use. If the liquid has turned yellow/brown, filter through a short plug of basic alumina to remove HBr traces.

Protocol B: Site-Specific Cysteine Alkylation (The "Anchor" Step)

This step installs the alkene handle onto the peptide backbone.

Materials:

-

Peptide substrate (containing Cysteine residues at i and i+4 or i+7).

-

Reagent: 2-(bromomethyl)-3,3-dimethyl-1-butene.

-

Solvent: Degassed DMF or DMF/Water (3:1).

-

Base: Ammonium Bicarbonate (NH₄HCO₃) or DIPEA.

Step-by-Step:

-

Dissolution: Dissolve the crude peptide in degassed DMF to a concentration of 1–5 mM . High dilution is not strictly necessary for this intermolecular step but helps prevent disulfide formation.

-

Activation: Adjust pH to 8.0 using 100 mM NH₄HCO₃ or add 3.0 equivalents of DIPEA.

-

Reduction (Optional but Recommended): Add 1.5 equivalents of TCEP-HCl to ensure cysteines are reduced. Stir for 30 mins under N₂.

-

Addition: Add 2.5 equivalents of 2-(bromomethyl)-3,3-dimethyl-1-butene per cysteine residue.

-

Note: The bulky t-butyl group slows down SN2 kinetics compared to allyl bromide. Excess reagent drives the reaction.

-

-

Incubation: Stir at Room Temperature (25°C) for 2–4 hours . Monitor via LC-MS.

-

Target Mass: +96.1 Da per alkylation event (Mass of reagent minus HBr).

-

-

Quenching: Quench with 0.5% TFA in water.

-

Purification: Purify the bis-alkylated intermediate via RP-HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize.

Protocol C: Macrocyclization via Ring-Closing Metathesis (RCM)

This step closes the ring.[3] The tert-butyl group now acts as a "buttress," forcing the two alkene tails together.

Materials:

-

Bis-alkylated peptide precursor.[4]

-

Catalyst: Hoveyda-Grubbs 2nd Generation (Recommended for sterically hindered alkenes) or Grubbs II.

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous, Degassed).

Step-by-Step:

-

Solvent Degassing: Sparge DCE with Argon for 20 minutes. Oxygen poisons the Ruthenium catalyst.

-

Dissolution: Dissolve the precursor peptide in DCE to a concentration of 0.5 mM to 1 mM .

-

Critical: Low concentration favors intramolecular cyclization over intermolecular oligomerization.

-

-

Catalyst Addition: Add 10–20 mol% of Hoveyda-Grubbs II catalyst (dissolved in a small volume of DCE).

-